Cas no 1171014-62-2 (N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide)

N-(4-{1,1'-Biphenyl-4-yl}-1,3-thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a specialized organic compound featuring a biphenyl-thiazole core linked to a substituted pyrazole carboxamide moiety. Its structural complexity imparts potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The biphenyl group enhances binding affinity to hydrophobic pockets, while the thiazole and pyrazole rings contribute to hydrogen bonding and π-stacking interactions. This compound may exhibit improved selectivity and metabolic stability due to its rigid, conjugated framework. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery and development.
N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide structure
1171014-62-2 structure
Product Name:N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
CAS No:1171014-62-2
MF:C22H20N4OS
MW:388.485403060913
CID:5981150
PubChem ID:25855619
Update Time:2025-10-29

N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
    • 1-ethyl-5-methyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide
    • N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
    • 1171014-62-2
    • F5128-0197
    • AKOS024499809
    • N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
    • Inchi: 1S/C22H20N4OS/c1-3-26-15(2)13-19(25-26)21(27)24-22-23-20(14-28-22)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3,(H,23,24,27)
    • InChI Key: YXBAYMLZEFGATF-UHFFFAOYSA-N
    • SMILES: N1(CC)C(C)=CC(C(NC2=NC(C3=CC=C(C4=CC=CC=C4)C=C3)=CS2)=O)=N1

Computed Properties

  • Exact Mass: 388.13578245g/mol
  • Monoisotopic Mass: 388.13578245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 519
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 88Ų

N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide Pricemore >>

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Additional information on N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

Introduction to N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide (CAS No. 1171014-62-2)

N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide, identified by its CAS number 1171014-62-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural and functional properties, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide incorporates several key pharmacophoric elements that are known to contribute to its biological activity. The presence of a biphenyl ring at the 4-position of the thiazole moiety enhances its binding affinity to various biological targets. Additionally, the pyrazole carboxamide group provides a polar interaction surface that can facilitate interactions with proteins and enzymes. These structural features make the compound an intriguing subject for studying its potential therapeutic applications.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, cancer, and neurological disorders. The thiazole and pyrazole scaffolds are well-known for their diverse biological activities, and modifications to these core structures have led to the discovery of several lead compounds. N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is one such derivative that has shown promise in preclinical studies.

One of the most compelling aspects of this compound is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, studies have suggested that modifications to the pyrazole ring can enhance binding affinity to cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. By targeting these enzymes, N-(4-{1,1'-biphenyl-4-y}l}-thiazol-2-y}l)-pyrazole-3-carboxamide may offer a new approach to developing anti-inflammatory agents with improved efficacy and reduced side effects.

The biphenyl moiety in the compound's structure also contributes to its unique pharmacological profile. Biphenyl derivatives are known for their ability to interact with various receptors and ion channels, making them valuable in the treatment of neurological disorders such as epilepsy and depression. The combination of the biphenyl ring with the thiazole and pyrazole groups in N-(4-{thiazol-2-y}l}-pyrazole-3-carboxamide) suggests that it may have multiple mechanisms of action, potentially increasing its therapeutic versatility.

Emerging research has also highlighted the compound's potential in oncology. The thiazole scaffold is particularly interesting in this context due to its ability to disrupt microtubule formation and induce apoptosis in cancer cells. Preclinical studies have demonstrated that derivatives of thiazole can selectively target rapidly dividing cells while sparing healthy tissues. N-(4-{thiazol-2-y}l}-pyrazole-3-carboxamide) is being investigated for its ability to inhibit tumor growth by interfering with critical signaling pathways involved in cancer progression.

The synthesis of N-(4-{biphenyl-4-y}l}-thiazol-2-y}l)-pyrazole-3-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of functional groups such as the carboxamide moiety at the 3-position of the pyrazole ring necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled chemists to streamline these processes, making it more feasible to produce this compound on a larger scale for further research.

In conclusion, N-(4-{N-(4-{biphenyl-thiazol-pyrazole}}]-ethyl-methyl-pyrazole-carboxamide (CAS No. 117101462) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities position it as a valuable tool for researchers exploring new therapeutic strategies. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for a wide range of medical conditions.

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